molecular formula C24H25N3O4 B3003866 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1705109-72-3

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B3003866
CAS No.: 1705109-72-3
M. Wt: 419.481
InChI Key: HZTODGFSCWXOIH-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked to a piperidine ring via an ethanone bridge, with a 1,2,4-oxadiazol-5-ylmethyl substituent bearing an o-tolyl group. The benzodioxole group is a common pharmacophore in medicinal chemistry due to its metabolic stability and electron-rich aromatic system, which enhances π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-5-2-3-7-19(16)24-25-22(31-26-24)12-18-6-4-10-27(14-18)23(28)13-17-8-9-20-21(11-17)30-15-29-20/h2-3,5,7-9,11,18H,4,6,10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTODGFSCWXOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized from the reaction of an appropriate hydrazide with a carboxylic acid derivative.

    Piperidine Derivative Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the benzodioxole, oxadiazole, and piperidine derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzylic positions.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole and Piperidine/Piperazine Moieties

Compound 6g (): 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone

  • Key Differences : Replaces the oxadiazole-o-tolyl group with a tert-butyl-substituted dihydropyrazole and a piperazine ring.
  • Piperazine enhances solubility but may alter target specificity .

Compound 6f (): 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-2-one-1-yl)ethanone

  • Key Differences: Incorporates a pyrrolidinone ring instead of piperidine.
  • Impact: Pyrrolidinone introduces a polar lactam group, improving aqueous solubility but reducing lipophilicity, which may affect blood-brain barrier penetration .

Compound: 2-(1,3-Benzodioxol-5-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

  • Key Differences : Replaces oxadiazole with a trifluoromethylphenyl-piperazine group.
Analogues with Flavone/Isoflavone Hybrids ()

Compounds 29a/b and 30a/b :

  • Key Differences: Benzodioxole is fused into chromenone (flavone/isoflavone) scaffolds.
  • Impact: Chromenones introduce planar aromatic systems, enhancing intercalation with DNA or enzymes like topoisomerases. However, reduced flexibility may limit target versatility compared to the piperidine-oxadiazole scaffold .
Physicochemical and Pharmacokinetic Comparisons
Compound Molecular Weight LogP* (Predicted) Key Functional Groups Potential Applications
Target Compound ~449.5 ~3.2 Benzodioxole, oxadiazole, o-tolyl Antimicrobial, CNS modulation
6g () 373.24 ~2.8 tert-butyl, piperazine Antibacterial
Compound ~434.4 ~3.5 Trifluoromethyl, piperazine Serotonergic/GPCR modulation
30a () ~280.3 ~2.5 Chromenone, hydroxyl Anticancer, antioxidant

*LogP values estimated via Crippen or similar methods .

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H26N4O3C_{22}H_{26}N_{4}O_{3}, with a molecular weight of approximately 394.47 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a piperidine ring substituted with an oxadiazole group, which may contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds with benzo[d][1,3]dioxole groups exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Viability Assays : In studies utilizing the SRB (sulforhodamine B) assay on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast), certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For example, one derivative exhibited IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116 compared to doxorubicin's 7.46 µM and 8.29 µM respectively .

The mechanisms through which this compound exerts its anticancer effects include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells by modulating key proteins in the mitochondrial apoptosis pathway, such as Bax and Bcl-2.

Antimicrobial Activity

In addition to its anticancer properties, compounds similar to this compound have been investigated for their antimicrobial activities against pathogens like Mycobacterium tuberculosis. However, some derivatives with similar structural motifs have shown inactivity against certain bacterial strains .

Case Study 1: Synthesis and Evaluation

A study synthesized new thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their cytotoxic effects. The results indicated that many compounds exhibited significant antitumor activity without notable toxicity to normal cell lines .

Case Study 2: Structure-Aactivity Relationship (SAR)

A systematic SAR study revealed that modifications in the piperidine substituents could enhance the biological activity of related compounds. For example, variations in substituents at the 4-position of the piperidine ring led to mixed results in antimicrobial efficacy .

Data Tables

Compound NameIC50 (µM)Cancer Cell LineReference
Compound A2.38HepG2
Compound B1.54HCT116
Doxorubicin7.46HepG2
Doxorubicin8.29HCT116

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